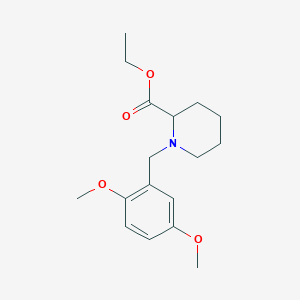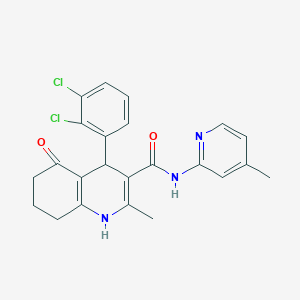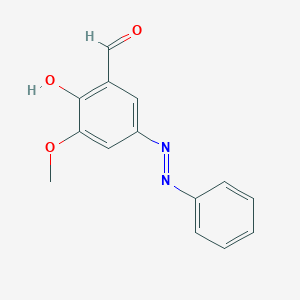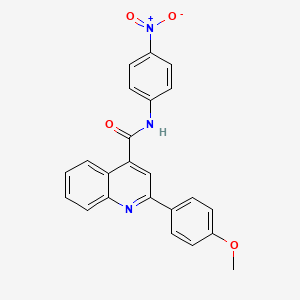
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. The purpose of
作用機序
The mechanism of action of MPU is thought to be related to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. By blocking the activity of this receptor, MPU may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of neurotransmitters, such as glutamate and dopamine, which are involved in pain perception and addiction. Additionally, MPU has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. Finally, MPU has been shown to reduce the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of MPU is that it is a selective antagonist of the sigma-1 receptor, which means that it may have fewer off-target effects than other compounds that target this receptor. Additionally, MPU has been shown to have a good safety profile in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of MPU is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on MPU. One area of interest is the development of more potent and selective antagonists of the sigma-1 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing regimen for MPU and to evaluate its safety and efficacy in human clinical trials. Finally, MPU may have potential applications in other areas of research, such as cancer biology and stem cell research, and further studies are needed to explore these possibilities.
合成法
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea can be synthesized using a variety of methods, including the reaction of 4-methylphenylisocyanate with 3-phenylpropylamine in the presence of a base, such as triethylamine. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization. The purity of the final product can be confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) or mass spectrometry.
科学的研究の応用
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea has been studied for its potential use in a variety of scientific research applications. For example, it has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Additionally, MPU has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, MPU has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of these diseases.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)


![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)

